molecular formula C13H23ClSi2 B14237983 Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane CAS No. 392298-22-5

Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane

Cat. No.: B14237983
CAS No.: 392298-22-5
M. Wt: 270.94 g/mol
InChI Key: ORAXLWKVTZDDLN-UHFFFAOYSA-N
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Description

Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane is an organosilicon compound with the molecular formula C10H15ClSi It is characterized by the presence of a benzyl group attached to a silicon atom, which is further bonded to a chloromethyl group and two dimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane typically involves the reaction of benzyl chloride with chlorodimethylsilane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction can be represented as follows:

C6H5CH2Cl+(CH3)2SiHClC6H5CH2Si(CH3)2CH2ClC_6H_5CH_2Cl + (CH_3)_2SiHCl \rightarrow C_6H_5CH_2Si(CH_3)_2CH_2Cl C6​H5​CH2​Cl+(CH3​)2​SiHCl→C6​H5​CH2​Si(CH3​)2​CH2​Cl

The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient mixing and reaction control. The use of high-purity starting materials and advanced purification techniques such as fractional distillation and recrystallization are crucial for obtaining high-quality products .

Chemical Reactions Analysis

Types of Reactions

Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., tetrahydrofuran, dichloromethane), and catalysts (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Benzyl{(dimethylamino)methylsilyl}methylsilane, Benzyl{(methoxy)methylsilyl}methylsilane.

    Oxidation: Benzyl{[(hydroxymethyl)(dimethyl)silyl]methyl}dimethylsilane, Benzyl{[(formyl)(dimethyl)silyl]methyl}dimethylsilane.

    Reduction: Benzyl{[(methyl)(dimethyl)silyl]methyl}dimethylsilane.

Scientific Research Applications

Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane involves its ability to form stable silicon-carbon bonds, which can interact with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to modify other molecules. The dimethylsilyl groups provide steric hindrance, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(chloromethyl)dimethylsilane
  • Chlorodimethylsilane
  • Dimethylchlorosilane

Uniqueness

Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane is unique due to the presence of both benzyl and chloromethyl groups attached to the silicon atom. This combination imparts distinct reactivity and allows for versatile chemical modifications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

CAS No.

392298-22-5

Molecular Formula

C13H23ClSi2

Molecular Weight

270.94 g/mol

IUPAC Name

benzyl-[[chloromethyl(dimethyl)silyl]methyl]-dimethylsilane

InChI

InChI=1S/C13H23ClSi2/c1-15(2,12-16(3,4)11-14)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3

InChI Key

ORAXLWKVTZDDLN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CC1=CC=CC=C1)C[Si](C)(C)CCl

Origin of Product

United States

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